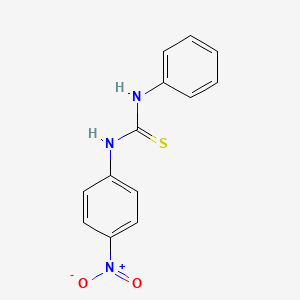

1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-16(18)12-8-6-11(7-9-12)15-13(19)14-10-4-2-1-3-5-10/h1-9H,(H2,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWRRGBHDKYELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375058 | |

| Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-49-0 | |

| Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-NITROPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Nitrophenyl)-3-phenyl-2-thiourea synthesis pathway

An In-Depth Technical Guide on the Synthesis of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the N-C(S)-N core structure. They have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metals, underpins their broad utility. This guide provides a comprehensive technical overview of the synthesis of a specific diarylthiourea, this compound, a compound of interest for its potential applications as a pharmaceutical intermediate.[2] We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for its successful synthesis and purification.

Reaction Pathway and Mechanistic Insights

The synthesis of this compound is most directly achieved through the reaction of phenyl isothiocyanate with 4-nitroaniline. This transformation is a classic example of a nucleophilic addition reaction.

Overall Reaction:

The core of this reaction lies in the inherent electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S) and the nucleophilicity of the primary amine.

Mechanism: The synthesis proceeds via a straightforward and generally high-yielding nucleophilic addition.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbon atom of the phenyl isothiocyanate. The electrophilicity of this carbon is enhanced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[3][4]

-

Formation of an Intermediate: This attack results in the formation of a transient zwitterionic intermediate.[3]

-

Proton Transfer: The intermediate quickly undergoes a proton transfer, where the proton from the attacking amine nitrogen is transferred to the nitrogen of the original isothiocyanate, yielding the stable, neutral thiourea product.[3][5]

Causality Behind Experimental Choices:

-

Reactant Electronics: A critical factor influencing the reaction rate is the electronic nature of the amine. The starting material, 4-nitroaniline, possesses a strong electron-withdrawing nitro group (-NO₂). This group significantly reduces the electron density on the amine's nitrogen atom, making it a weaker nucleophile compared to aniline.[3] Consequently, the reaction may proceed slower than with electron-rich amines. To compensate for this reduced reactivity, gentle heating or a slightly extended reaction time may be necessary to ensure the reaction goes to completion.[3]

Below is a diagram illustrating the synthesis pathway.

Caption: Synthesis pathway of this compound.

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of this compound.

Materials:

-

4-Nitroaniline

-

Phenyl Isothiocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol (for recrystallization)

-

Hexane (for washing)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 mmol) in anhydrous tetrahydrofuran (10 mL). Stir the solution at room temperature until the amine is fully dissolved.

-

Reagent Addition: To the stirred solution, add phenyl isothiocyanate (1.0 mmol) dropwise at room temperature.

-

Reaction Execution: Stir the resulting mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Due to the reduced nucleophilicity of 4-nitroaniline, the reaction may be slow. If after 1-2 hours significant starting material remains, gently heat the mixture to reflux (the boiling point of THF is ~66°C) for 1-2 hours or until the reaction is complete.[3]

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting materials via TLC), allow the mixture to cool to room temperature. Remove the solvent (THF) under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization:

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure product.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol, followed by cold hexane, to remove any residual soluble impurities.

-

Dry the purified product in a vacuum oven.

-

Data Presentation

Table 1: Reactant and Product Stoichiometry (for a 10 mmol scale reaction)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 10.0 | 1.38 |

| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 10.0 | 1.35 |

| This compound | C₁₃H₁₁N₃O₂S | 273.31 | 10.0 (Theoretical) | 2.73 (Theoretical) |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7669-49-0 | [6][7] |

| Molecular Formula | C₁₃H₁₁N₃O₂S | [6][7] |

| Molar Mass | 273.31 g/mol | [6] |

| Melting Point | 147-149 °C | [6] |

| Appearance | Typically a solid |

Conclusion

The synthesis of this compound from 4-nitroaniline and phenyl isothiocyanate is an efficient and straightforward process rooted in the fundamental principles of nucleophilic addition. While the electronic properties of 4-nitroaniline necessitate consideration for reaction conditions, typically gentle heating, the methodology is robust and provides a reliable pathway to this valuable compound. The protocol described herein, from reaction execution to purification, offers a validated system for researchers and scientists in the field of drug development and organic synthesis.

References

molecular structure and conformation of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational properties of this compound (C₁₃H₁₁N₃O₂S). Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2][3] This document synthesizes data from crystallographic, spectroscopic, and computational studies to offer a detailed understanding of the molecule's architecture. We will explore its synthesis, elucidate its three-dimensional structure through X-ray crystallography, and detail its characterization by FT-IR, NMR, and UV-Vis spectroscopy. Furthermore, this guide delves into the molecule's conformational landscape, the critical role of intra- and intermolecular interactions, and the relationship between its structure and potential applications, particularly in drug development and chemical sensing.

Introduction to this compound

This compound is an unsymmetrical diarylthiourea featuring a central thiocarbonyl group flanked by a phenyl and a 4-nitrophenyl substituent. Its molecular weight is 273.32 g/mol .[4] The presence of the electron-withdrawing nitro group on one phenyl ring and the versatile hydrogen-bonding capabilities of the thiourea moiety (–NH–C(=S)–NH–) impart unique electronic and structural characteristics. These features make it a subject of significant interest for various applications, including as an enzyme inhibitor, an antimicrobial agent, and a colorimetric sensor for anions.[5][6][7] Understanding its precise molecular structure and preferred conformation is paramount to explaining its reactivity, biological activity, and utility in supramolecular chemistry.

Synthesis and Characterization

The synthesis of unsymmetrical thioureas like this compound is typically achieved through a straightforward nucleophilic addition reaction. The most common and efficient method involves the reaction of an amine with an isothiocyanate.

General Synthesis Protocol

A reliable method for synthesizing the title compound is the reaction of 4-nitroaniline with phenyl isothiocyanate in a suitable solvent, such as acetone or ethanol.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Dissolve 1.0 equivalent of 4-nitroaniline in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: To the stirring solution, add 1.0 equivalent of phenyl isothiocyanate dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the solution. The precipitate is collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product is washed with a cold solvent (e.g., diethyl ether or a hexane/ethanol mixture) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure product.

-

Characterization: The final product's identity and purity are confirmed using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Caption: General workflow for the synthesis of this compound.

Molecular Structure Elucidation

The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions are determined using a combination of X-ray crystallography and various spectroscopic methods.

X-ray Crystallography Insights

-

Thiourea Core: The central C=S bond is expected to have a length of approximately 1.69-1.71 Å, which is intermediate between a pure double and single bond, indicating some delocalization of pi-electrons across the N-C-N system.[8][10] The C-N bond lengths are typically in the range of 1.34-1.36 Å.[8]

-

Conformation: Diarylthioureas often adopt a trans-cis or trans-trans conformation with respect to the orientation of the phenyl rings relative to the C=S bond. The steric hindrance between the aromatic rings and the sulfur atom influences the dihedral angles. The phenyl and 4-nitrophenyl rings are twisted with respect to the plane of the thiourea backbone.[11]

-

Hydrogen Bonding: A defining feature of thiourea crystal structures is extensive hydrogen bonding. Molecules are often linked into dimers or chains through intermolecular N-H···S hydrogen bonds.[12][13] Additionally, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming N-H···O interactions, which can compete with the N-H···S synthon and influence the overall crystal packing.[11]

Caption: Intermolecular forces governing the crystal packing of aryl thioureas. (Note: Image is illustrative).

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3100 - 3400 | Broad peaks indicating hydrogen-bonded N-H groups.[14][15] |

| C-H Stretching (Aromatic) | 3000 - 3100 | Sharp peaks characteristic of aromatic C-H bonds. |

| C=N + C=C Stretching | 1500 - 1600 | Bands associated with the thiourea backbone and aromatic rings. |

| NO₂ Asymmetric Stretch | 1500 - 1550 | A strong, characteristic absorption for the nitro group.[16] |

| NO₂ Symmetric Stretch | 1330 - 1370 | Another strong absorption for the nitro group.[16] |

| C-N Stretching | 1250 - 1350 | Vibrations of the C-N bonds within the thiourea moiety.[14] |

| C=S Stretching | 700 - 850 | The thioamide "thumbprint" region; can be mixed with other modes.[14][17] |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy confirms the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

N-H Protons: Two distinct signals for the two N-H protons are expected, typically appearing as broad singlets in the downfield region (δ 8.0-11.0 ppm), with their exact chemical shift being sensitive to solvent and concentration due to hydrogen bonding.[18]

-

Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group will be the most deshielded (δ ~8.2-8.4 ppm), while the protons meta will be further upfield. The protons of the unsubstituted phenyl ring will appear as a multiplet in the typical aromatic region (δ ~7.2-7.6 ppm).[19]

-

-

¹³C NMR:

-

C=S Carbon: The thiocarbonyl carbon is highly deshielded and typically appears around δ 180-185 ppm.[20]

-

Aromatic Carbons: The spectrum will show distinct signals for the six carbons of the phenyl ring and the four unique carbons of the 4-nitrophenyl ring. The carbon attached to the nitro group (C-NO₂) will be significantly downfield.

-

3.2.3. UV-Visible Spectroscopy The UV-Vis spectrum reveals the electronic transitions within the molecule. In a solvent like ethanol or DMSO, this compound is expected to show strong absorption bands.

-

A prominent absorption peak is often observed in the 350-400 nm range.[5] This band is largely attributed to an intramolecular charge transfer (ICT) transition from the phenylamino-thiocarbonyl portion (donor) to the nitrophenyl moiety (acceptor).[5][21] The deprotonation of the N-H protons upon addition of a base or a strongly interacting anion can cause a significant red shift (bathochromic shift) of this band, leading to a visible color change, which is the basis for its use as a colorimetric sensor.[5]

Conformational Analysis and Computational Studies

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional conformation. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational energy landscape.[22][23]

-

Rotational Isomers: The molecule's flexibility arises primarily from rotation around the two C(aryl)-N bonds and the two N-C(S) bonds. The planarity of the thiourea unit (S=C-N1-N2) is generally maintained to maximize π-conjugation.

-

Energetically Preferred Conformation: Computational studies on similar structures suggest that the most stable conformation involves a specific orientation of the two phenyl rings relative to the central thiourea plane. This orientation minimizes steric repulsion while allowing for favorable intramolecular interactions, such as weak C-H···S or C-H···O hydrogen bonds.[22]

-

Influence of the Nitro Group: The electron-withdrawing nitro group significantly impacts the molecule's electronic properties. It increases the acidity of the N-H protons, making them better hydrogen bond donors.[5] This enhanced acidity is crucial for applications in anion recognition and catalysis.

Structure-Property Relationships and Applications

The unique structural features of this compound give rise to a range of valuable properties and applications.

-

Biological Activity: Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][24] The activity is often attributed to their ability to chelate metal ions essential for enzyme function or to interact with biological macromolecules through hydrogen bonding. The specific combination of the phenyl and nitrophenyl groups can modulate this activity. For instance, related nitrophenyl thiourea derivatives have shown potent inhibitory activity against enzymes like DNA gyrase.[6]

-

Anion Sensing: The acidic N-H protons of the thiourea moiety, enhanced by the 4-nitro group, can form strong hydrogen bonds with anions like fluoride (F⁻), acetate (AcO⁻), and sulfate (SO₄²⁻).[5] This interaction perturbs the intramolecular charge transfer system, resulting in a change in the UV-Vis absorption spectrum and often a distinct color change visible to the naked eye. This makes the compound a candidate for use as a colorimetric chemosensor.[5][21]

-

Corrosion Inhibition: Phenylthiourea derivatives have been investigated as corrosion inhibitors, a property attributed to their ability to adsorb onto metal surfaces through the sulfur and nitrogen atoms, forming a protective layer.[1]

Conclusion

This compound is a molecule of significant scientific interest, possessing a well-defined structure governed by the interplay of its thiourea core, aromatic substituents, and a network of non-covalent interactions. Its synthesis is straightforward, and its structure can be comprehensively characterized by a suite of standard analytical techniques. The presence of the electron-withdrawing nitro group and the hydrogen-bonding thiourea moiety are key to its properties, enabling a range of potential applications from medicinal chemistry to the development of advanced chemical sensors. The insights provided in this guide serve as a foundational resource for researchers and professionals engaged in the design and application of novel thiourea-based compounds.

References

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, X= Cl, Br, and NO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. N,N-Diethyl-N′-phenylacetylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum [chemicalbook.com]

- 21. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. e3s-conferences.org [e3s-conferences.org]

spectroscopic analysis (NMR, IR, Mass Spec) of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

A Guide to the Spectroscopic Analysis of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Abstract

This technical guide provides an in-depth analysis of this compound, a diaryl thiourea derivative of significant interest in chemical synthesis and drug development. We will dissect the structural information obtained from three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying principles and experimental logic, offering researchers a comprehensive framework for the characterization of this molecule and its analogues. Every piece of spectral data is a clue, and by integrating these clues, we can confidently elucidate and validate the molecular structure.

Introduction: The Molecular Blueprint

This compound (Molecular Formula: C₁₃H₁₁N₃O₂S, Molecular Weight: 273.31 g/mol ) belongs to the N,N'-disubstituted thiourea family.[1][2] These compounds are versatile building blocks in organic synthesis and are known to exhibit a wide range of biological activities.[3][4] The molecule's structure, featuring a central thiourea core flanked by a phenyl group and an electron-withdrawing nitrophenyl group, gives rise to a unique electronic environment. This environment produces a distinct spectroscopic "fingerprint" that can be decoded using a multi-technique approach. Accurate structural confirmation is the bedrock of all further research, from mechanistic studies to pharmacological evaluation. This guide provides the necessary expertise to interpret this fingerprint with confidence.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, specific bonds within the molecule absorb energy and vibrate at characteristic frequencies. For this compound, the key is to identify the vibrations associated with the N-H, C=S, and NO₂ groups, as well as the aromatic rings.

Experimental Protocol: Acquiring the IR Spectrum

A standard and reliable method for solid samples is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000–400 cm⁻¹ range to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is then analyzed.

Interpretation of the IR Spectrum

The spectrum reveals several key absorption bands that confirm the molecule's architecture.

-

N-H Stretching: The two N-H groups in the thiourea linkage give rise to stretching vibrations. Typically, secondary amines and amides show a single N-H stretching band in the 3500-3300 cm⁻¹ region.[5] For this molecule, a prominent band is expected around 3400-3100 cm⁻¹ . The broadness of this peak often indicates hydrogen bonding in the solid state.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the two aromatic rings typically appears as a series of sharp peaks just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.

-

Nitro Group (NO₂) Stretching: The nitro group is a powerful diagnostic tool in IR spectroscopy. It produces two very strong and characteristic absorption bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ .[6][7] The presence of these intense bands is a strong confirmation of the nitrophenyl moiety.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and nitrophenyl rings produce a series of absorptions in the 1600-1450 cm⁻¹ region.

-

Thioamide Bands (C=S and C-N coupling): The identification of the C=S (thiocarbonyl) stretch is not straightforward, as it is heavily coupled with other vibrations, particularly C-N stretching and N-H bending. This results in several "thioamide" bands.

Table 1: Summary of Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3100 | N-H Stretch | Thiourea (N-H) |

| ~3100-3000 | C-H Stretch | Aromatic (C-H) |

| ~1550-1475 | Asymmetric NO₂ Stretch | Nitro (NO₂) |

| ~1600-1450 | C=C Stretch | Aromatic Rings |

| ~1360-1290 | Symmetric NO₂ Stretch | Nitro (NO₂) |

| ~1350 & ~850 | C=S Stretch (coupled) | Thiocarbonyl (C=S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). DMSO-d₆ is often preferred for thioureas as it helps in observing the exchangeable N-H protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate relaxation delay, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides four key pieces of information: number of signals, chemical shift (δ), integration, and multiplicity (splitting pattern).

-

N-H Protons (2H): Two distinct signals are expected for the N-H protons, appearing as broad singlets in the downfield region, typically δ 9.5-11.0 ppm in DMSO-d₆. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Nitrophenyl Protons (4H): The powerful electron-withdrawing effect of the nitro group deshields the protons on its attached ring, shifting them significantly downfield. They will appear as a classic AA'BB' system, which often simplifies to two distinct doublets.

-

H-3', H-5' (ortho to NO₂): These protons are most deshielded and will appear as a doublet around δ 8.1-8.3 ppm .

-

H-2', H-6' (meta to NO₂): These protons are less deshielded and will appear as a doublet around δ 7.7-7.9 ppm .

-

-

Phenyl Protons (5H): The protons on the unsubstituted phenyl ring will appear in the typical aromatic region.

-

H-2, H-6 (ortho to NH): These protons will appear as a doublet or multiplet around δ 7.5-7.7 ppm .

-

H-3, H-4, H-5 (meta and para to NH): These protons will appear as a complex multiplet, likely overlapping, in the range of δ 7.2-7.5 ppm .

-

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad s | 1H | N¹-H |

| ~9.8 | Broad s | 1H | N³-H |

| ~8.20 | d | 2H | H-3', H-5' |

| ~7.80 | d | 2H | H-2', H-6' |

| ~7.60 | m | 2H | H-2, H-6 |

| ~7.40 | m | 2H | H-3, H-5 |

| ~7.25 | m | 1H | H-4 |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

-

Thiocarbonyl Carbon (C=S): This is the most downfield signal in the spectrum, appearing around δ 180-182 ppm . The deshielding is characteristic of a carbon double-bonded to sulfur.[10]

-

Nitrophenyl Carbons:

-

C-4' (ipso to NO₂): This carbon is highly deshielded and appears around δ 145-147 ppm .

-

C-1' (ipso to NH): This carbon is also significantly downfield, around δ 142-144 ppm .

-

C-2', C-6' & C-3', C-5': The remaining aromatic carbons of the nitrophenyl ring will appear between δ 118-126 ppm .

-

-

Phenyl Carbons:

-

C-1 (ipso to NH): This carbon appears around δ 138-140 ppm .

-

C-2, C-6, C-3, C-5, C-4: These carbons will resonate in the typical aromatic region of δ 124-130 ppm .

-

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~181.0 | C=S |

| ~146.0 | C-4' |

| ~143.0 | C-1' |

| ~139.0 | C-1 |

| ~129.5 | C-3, C-5 |

| ~128.0 | C-4 |

| ~125.5 | C-2, C-6 |

| ~124.0 | C-3', C-5' |

| ~120.0 | C-2', C-6' |

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments.

Experimental Protocol: Acquiring the Mass Spectrum

-

Ionization Method: Electron Ionization (EI) is a standard technique for this type of molecule, providing a reproducible "fingerprint" fragmentation pattern.

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).

-

Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), generating a spectrum of relative abundance versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, confirming the elemental composition.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺•): The molecular formula C₁₃H₁₁N₃O₂S gives an exact mass of 273.06. The mass spectrum will show the molecular ion peak at m/z = 273 . The presence of an odd number of nitrogen atoms (3) is consistent with the odd nominal mass of the molecular ion, as per the Nitrogen Rule.

-

Major Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral losses. Key fragmentation patterns for aromatic nitro compounds include the characteristic losses of NO (30 u) and NO₂ (46 u).[11][12]

-

Loss of NO₂: A primary fragmentation pathway involves the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at m/z 227 .

-

Loss of Phenyl Isothiocyanate: Cleavage can occur to lose phenyl isothiocyanate (C₆H₅NCS), generating the 4-nitroaniline radical cation at m/z 138 .

-

Formation of Phenyl Cation: The phenyl cation (m/z 77 ) is a very common fragment in the mass spectra of benzene derivatives.

-

Formation of Nitrophenyl Fragments: Cleavage can lead to fragments corresponding to the nitrophenyl moiety, such as the nitrophenyl cation at m/z 122 .

-

Visualization: Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 273 | Molecular Ion [M]⁺• | [C₁₃H₁₁N₃O₂S]⁺• |

| 227 | [M - NO₂]⁺• | [C₁₃H₁₁N₂S]⁺• |

| 138 | [4-nitroaniline]⁺• | [C₆H₆N₂O₂]⁺• |

| 122 | [Nitrophenyl]⁺ | [C₆H₄NO₂]⁺ |

| 77 | [Phenyl]⁺ | [C₆H₅]⁺ |

Integrated Analytical Workflow

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural portrait. IR spectroscopy confirms the presence of all key functional groups, most notably the N-H, nitro, and thioamide moieties. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, distinguishing between the two unique aromatic systems and confirming their connectivity through the thiourea bridge. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques form a robust, self-validating system for the unambiguous identification and quality control of this important chemical entity, providing the analytical certainty required for advanced research and development.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Biological Activities of Nitrophenyl-Substituted Thioureas: Synthesis, Mechanisms, and Therapeutic Potential

Executive Summary

Thiourea, an organosulfur compound analogous to urea, serves as a privileged scaffold in medicinal chemistry due to its structural versatility and broad spectrum of biological activities.[1][2] The introduction of a nitrophenyl substituent significantly modulates the electronic properties of the thiourea core, enhancing the acidity of the N-H protons and increasing its capacity for hydrogen bonding and other molecular interactions.[3][4] This guide provides an in-depth exploration of nitrophenyl-substituted thioureas, detailing their synthesis, multifaceted biological activities, and the underlying mechanisms of action. We will examine their potential as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical class for therapeutic innovation.

The Thiourea Scaffold: A Foundation for Bioactivity

The thiourea moiety, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is a cornerstone of many biologically active compounds.[5][6] Its significance stems from several key physicochemical properties:

-

Hydrogen Bonding Capability: The two N-H groups can act as potent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows for strong and specific interactions with biological targets like enzyme active sites and protein receptors.[1]

-

Structural Rigidity and Flexibility: The C-N bonds have partial double-bond character, leading to a relatively planar and rigid core structure. However, rotation around the C-N single bonds of the substituents allows for conformational flexibility, enabling the molecule to adapt to various binding pockets.

-

Tautomerism: Thiourea exists in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms, although the thione form is predominant in most conditions.[2] This duality can influence its reactivity and binding modes.

The introduction of a nitrophenyl group, a strong electron-withdrawing substituent, critically enhances these properties. It increases the acidity of the N-H protons, making them more effective hydrogen bond donors and thereby strengthening interactions with biological targets.[3] This electronic modification is often directly correlated with an enhancement in biological potency.

Synthesis of Nitrophenyl-Substituted Thioureas

The synthesis of these derivatives is versatile and can be achieved through several established methods. The most prevalent and straightforward approach involves the nucleophilic addition of an amine to an isothiocyanate.[1][7] Green chemistry alternatives utilizing different solvents or catalyst systems have also been developed to improve yields and reduce environmental impact.[8][9]

Diagram 1: General Synthesis of N,N'-disubstituted Thioureas

Caption: General reaction scheme for synthesizing nitrophenyl-substituted thioureas.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-3-arylthiourea

This protocol describes a representative one-pot synthesis. The rationale for this approach is its efficiency and high yield.

-

Preparation of Isothiocyanate (In Situ):

-

Dissolve a substituted acid chloride (1.0 mmol) in acetone (20 mL).

-

Add potassium thiocyanate (KSCN, 1.2 mmol) to the solution. The KSCN acts as the sulfur and nitrogen source to convert the acid chloride into an acyl isothiocyanate intermediate.

-

Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by TLC.

-

-

Formation of Thiourea:

-

To the same reaction vessel containing the in-situ generated isothiocyanate, add 4-nitroaniline (1.0 mmol) dissolved in a minimal amount of acetone. The amine's lone pair of electrons performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate.

-

Stir the reaction mixture for 4-6 hours at room temperature or under gentle reflux until the reaction is complete (monitored by TLC).[10]

-

-

Isolation and Purification:

-

Pour the reaction mixture into ice-cold water to precipitate the solid product.

-

Filter the precipitate using a Buchner funnel, wash with cold water, and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl-N'-(4-nitrophenyl)thiourea derivative.[10]

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]

-

Anticancer and Cytotoxic Activities

Nitrophenyl-substituted thioureas have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including those of the lung, colon, prostate, and breast.[3][12] Their anticancer effects are often multifactorial, stemming from the inhibition of key cellular pathways and the induction of apoptosis.

Mechanisms of Action

-

Kinase Inhibition: Many thiourea derivatives function as kinase inhibitors. The nitrophenyl moiety can engage in π-π stacking interactions within the ATP-binding pocket of kinases, while the thiourea core forms crucial hydrogen bonds. They have been shown to inhibit enzymes in critical signaling pathways like the RAS-RAF-MAPK pathway and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[3][12]

-

Sirtuin Inhibition: Certain lysine-derived thioureas act as mechanism-based inhibitors of Sirtuin 2 (SIRT2), a protein lysine deacylase implicated in promoting tumorigenesis.[13] Inhibition of SIRT2 can disrupt oncogenic pathways, leading to cancer cell death.

-

Induction of Apoptosis: These compounds can trigger programmed cell death by increasing the production of reactive oxygen species (ROS) and modulating the expression of apoptotic proteins, leading to cell cycle arrest, often in the G0/G1 or sub-G1 phase.[12][14]

Diagram 2: Simplified MAPK Signaling Pathway

Caption: Inhibition of the MAPK pathway by targeting kinases like RAF.

Table 1: Selected Anticancer Activities of Nitrophenyl-Substituted Thioureas

| Compound ID | Structure/Description | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (Various) | 2.2 - 5.5 | [3] |

| Compound 2 | 3-(Trifluoromethyl)phenylthiourea derivative | Colon Cancer (SW480) | < 10 | [12] |

| Compound 3 | 3-(Trifluoromethyl)phenylthiourea derivative | Colon Cancer (SW620) | 1.5 - 8.9 | [12] |

| AF8 | Lysine-based thiourea | Colorectal Cancer (HCT116) | ~7 (GI₅₀) | [13] |

Antimicrobial and Antiviral Potential

The thiourea scaffold is present in numerous compounds with potent activity against bacteria, fungi, and viruses.[5][6][15] The nitrophenyl group often enhances this activity.

-

Antibacterial & Antifungal Activity: Nitrophenyl thioureas exhibit broad-spectrum activity. They are thought to disrupt microbial cellular processes, potentially by chelating essential metal ions or inhibiting key enzymes.[5][16] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17]

-

Antiviral Activity: This class of compounds has shown promise against several viruses. A notable mechanism involves the inhibition of viral transactivator proteins, which are essential for the expression of viral genes and replication. For instance, a thiourea derivative known as 147B3 was found to inhibit Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1) by targeting the viral transactivators IE2 and ICP4, respectively.[18] Other derivatives have shown the ability to block HIV replication.[15]

Table 2: Selected Antiviral and Antimicrobial Activities

| Compound ID | Description | Target Organism/Virus | Activity Metric | Value | Reference |

| 147B3 | Thiourea derivative | Human Cytomegalovirus (HCMV) | EC₅₀ | 0.5 µM | [18] |

| 147B3 | Herpes Simplex Virus 1 (HSV-1) | EC₅₀ | 1.9 µM | [18] | |

| Compound 3b | 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-aryl thiourea | HIV-1 | IC₅₀ | 54.9 µg/mL | [15] |

| Compound 3b | 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-aryl thiourea | HIV-2 | IC₅₀ | 65.9 µg/mL | [15] |

Potent Enzyme Inhibition

Beyond kinases involved in cancer, nitrophenyl-substituted thioureas are potent inhibitors of a diverse range of other enzymes, which forms the basis for many of their therapeutic effects.

Urease Inhibition

Urease is a key virulence factor for bacteria like Helicobacter pylori, which is implicated in peptic ulcers.[19][20] Urease catalyzes the hydrolysis of urea, producing ammonia that neutralizes gastric acid and allows the bacteria to survive. Thiourea derivatives are among the most potent urease inhibitors. They are believed to coordinate with the nickel ions in the enzyme's active site, blocking its function.[21] The electron-withdrawing nitrophenyl group enhances this interaction.

Diagram 3: Mechanism of Urease Inhibition

Caption: Competitive inhibition of the urease enzyme by a thiourea derivative.

Other Enzyme Targets

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for the treatment of neurodegenerative diseases like Alzheimer's. Some thiourea derivatives have shown moderate inhibitory activity against these enzymes.[22][23]

-

Tyrosinase: This enzyme is involved in melanin production, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Phenylthiourea is a well-known competitive inhibitor of tyrosinase.[24]

Table 3: Selected Enzyme Inhibitory Activities

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| Bis-acyl-thiourea of 4-Nitrobenzene-1,2-diamine | Urease | IC₅₀ | 1.55 µM | [25] |

| Dipeptide-conjugated thiourea | Urease | IC₅₀ | 2.0 µM | [19] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | IC₅₀ | 50 µg/mL | [23] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | IC₅₀ | 60 µg/mL | [23] |

Methodologies for Biological Evaluation

To ensure trustworthy and reproducible results, standardized and validated assays are critical. The choice of assay depends on the specific biological activity being investigated.

Diagram 4: Workflow for In Vitro Biological Screening

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Green synthesis of nitroaryl thioureas: Towards an improved preparation of guanidinium DNA binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of N-aryl-N'-phenylthiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl-N'-phenylthiourea backbone represents a privileged scaffold in medicinal chemistry, underpinning a vast array of compounds with significant biological activities. This technical guide provides a comprehensive exploration of the discovery and historical development of these compounds, from the foundational synthesis of thiourea to their emergence as potent therapeutic agents. We will delve into the core synthetic methodologies, elucidate key mechanisms of action, and present a structured analysis of their structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both historical context and practical insights into this important class of molecules.

From Vitalism's Demise to a New Class of Compounds: A Historical Perspective

The story of N-aryl-N'-phenylthiourea compounds is intrinsically linked to the birth of modern organic chemistry. A pivotal moment arrived in 1828 when Friedrich Wöhler synthesized urea from inorganic precursors, shattering the long-held doctrine of vitalism which posited that organic compounds could only be produced by living organisms. This landmark achievement opened the floodgates for the laboratory synthesis of countless organic molecules.

Almost half a century later, in 1873, the Polish chemist Marceli Nencki synthesized thiourea, the sulfur analogue of urea.[1] This marked the formal beginning of thiourea chemistry. The fundamental structural difference—the replacement of a carbonyl oxygen with a thiocarbonyl sulfur—imparted unique chemical properties and, as would be discovered later, a diverse range of biological activities.

The late 19th and early 20th centuries saw pioneering work by chemists like August Wilhelm von Hofmann, whose extensive research on amines and their reactions, including those with isothiocyanates, laid the essential groundwork for the synthesis of substituted thioureas.[2][3][4][5][6] While the exact first synthesis of a simple N-aryl-N'-phenylthiourea is not definitively documented in a single landmark paper, the methodologies developed during this era of organic synthesis exploration made their creation accessible to the burgeoning field of medicinal chemistry. Early examples of thiourea derivatives in medicine include the anti-trypanosomal agent suramin, a complex urea derivative whose development was inspired by the work of Paul Ehrlich.[7]

The Architecture of Synthesis: Constructing the N-aryl-N'-phenylthiourea Scaffold

The versatility of the N-aryl-N'-phenylthiourea scaffold stems from the relative ease of its synthesis and the ability to introduce a wide variety of substituents on both aryl rings. The most prevalent and efficient method for creating unsymmetrically disubstituted thioureas involves the reaction of an aryl isothiocyanate with a primary arylamine.

Core Synthetic Strategy: Isothiocyanate and Amine Condensation

This cornerstone reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. The general mechanism is outlined below:

Caption: General reaction mechanism for the synthesis of N-aryl-N'-phenylthiourea.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(benzoyl)thiourea

This protocol provides a practical example of the synthesis of a substituted N-aryl-N'-phenylthiourea derivative.[8]

Materials:

-

p-chloroaniline

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone

-

Hydrochloric acid

-

Water

Procedure:

-

Preparation of Phenylthiourea (Intermediate):

-

In a round bottom flask, dissolve 0.1 mole of aniline in a mixture of 9 mL of concentrated HCl and 25 mL of water.

-

Heat the solution to 60-70°C for approximately 1 hour.

-

Cool the mixture for about 1 hour and then slowly add 0.1 mole of ammonium thiocyanate.

-

Reflux the resulting solution for 4 hours.

-

Add 20 mL of water with continuous stirring to induce crystallization.

-

Filter the solution to collect the phenylthiourea crystals and dry them.

-

-

Synthesis of N-(p-chlorophenyl)-N'-benzoylthiourea:

-

Dissolve 0.1 mole of ammonium thiocyanate (7.6 g) in 50 mL of acetone.

-

In a three-necked flask with continuous stirring, add 0.1 mole of benzoyl chloride (14.06 g, 11.62 mL) dropwise to the ammonium thiocyanate solution.

-

Reflux the mixture for 1 hour with continuous stirring.

-

After approximately 45 minutes, a precipitate of ammonium chloride will appear and then redissolve.

-

Allow the mixture to cool to room temperature until the precipitate reappears.

-

Filter the mixture and wash the precipitate with acetone to collect the benzoyl isothiocyanate filtrate.

-

In a separate three-necked flask, dissolve 0.1 mole of p-chloroaniline (12.75 g) in 25 mL of acetone.

-

Add the benzoyl isothiocyanate filtrate dropwise to the p-chloroaniline solution with continuous stirring.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N-(p-chlorophenyl)-N'-benzoylthiourea.

-

Causality Behind Experimental Choices:

-

The initial reaction of aniline with HCl and ammonium thiocyanate forms the phenylthiourea intermediate in situ.

-

The subsequent reaction of benzoyl chloride with ammonium thiocyanate generates the reactive benzoyl isothiocyanate.

-

The use of a polar aprotic solvent like acetone facilitates the dissolution of the reactants and the formation of the intermediate.

-

Refluxing provides the necessary activation energy for the reactions to proceed at a reasonable rate.

-

The final precipitation in cold water is a standard method for isolating the crude product from the reaction mixture.

-

Recrystallization is a crucial step for purifying the final compound.

Unlocking Biological Potential: A Spectrum of Activities

N-aryl-N'-phenylthiourea derivatives have emerged as a class of compounds with a remarkably broad range of biological activities. Their therapeutic potential has been explored in various domains, with a significant focus on their anticancer properties.

Anticancer Activity: A Multi-pronged Attack

The anticancer effects of N-aryl-N'-phenylthioureas are often attributed to their ability to interfere with key cellular signaling pathways that are dysregulated in cancer. One of the most well-documented mechanisms is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10]

EGFR Signaling Pathway and Its Inhibition:

EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. N-aryl-N'-phenylthiourea derivatives can act as EGFR inhibitors, blocking the downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by N-aryl-N'-phenylthiourea derivatives.

Beyond EGFR inhibition, these compounds have been reported to exert their anticancer effects through various other mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.

-

Inhibition of other Kinases: Targeting other protein kinases involved in cancer progression.

Quantitative Structure-Activity Relationship (QSAR)

The biological activity of N-aryl-N'-phenylthiourea derivatives is highly dependent on the nature and position of substituents on the aryl rings. QSAR studies help in understanding these relationships and in designing more potent and selective compounds.

| Compound | Substituent (R) | Target Cell Line | IC50 (µM) | Reference |

| N-benzoyl-N'-phenylthiourea | H | MCF-7 | 15.8 | [10][11] |

| N-(2-chlorobenzoyl)-N'-phenylthiourea | 2-Cl | MCF-7 | 10.5 | [10][11] |

| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl | MCF-7 | 8.9 | [10][11] |

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl | MCF-7 | 6.3 | [10][11] |

| N-benzyl-N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea | 5-Cl, 2-OH (on N-benzyl) | EGFR | 0.08 | [9] |

| N-benzyl-N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea | 5-Cl, 2-OH (on N-benzyl) | HER-2 | 0.35 | [9] |

Key Observations from SAR Studies:

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens, on the benzoyl ring generally enhances anticancer activity.[10][11]

-

Lipophilicity: Increased lipophilicity can lead to better cell membrane penetration and improved activity.

-

Specific substitutions: The introduction of specific functional groups, such as hydroxyl and chloro groups on an N-benzyl substituent, can lead to highly potent and selective inhibition of specific kinases like EGFR and HER-2.[9]

Other Biological Activities

The therapeutic potential of N-aryl-N'-phenylthiourea derivatives extends beyond cancer. They have shown promise as:

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.

-

Antiviral agents: Showing potential in inhibiting viral replication.

-

Enzyme inhibitors: Targeting various enzymes involved in disease processes.

-

Immunomodulatory agents: N-aryl-N'-(thiophen-2-yl)thiourea derivatives have been identified as specific agonists of human Toll-like receptor 1/2 (TLR1/2), suggesting their potential in cancer immunotherapy.[12]

Future Directions and Perspectives

The journey of N-aryl-N'-phenylthiourea compounds, from their conceptual origins in the 19th century to their current status as a versatile pharmacological scaffold, is a testament to the power of organic synthesis and medicinal chemistry. The ease of their synthesis and the tunability of their structure make them an attractive platform for the development of new therapeutic agents.

Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in treating a wider range of diseases, including inflammatory and neurodegenerative disorders.

-

Development of Drug Delivery Systems: Formulating N-aryl-N'-phenylthiourea derivatives into advanced drug delivery systems to improve their pharmacokinetic properties and reduce potential side effects.

The rich history and proven biological potential of N-aryl-N'-phenylthiourea compounds ensure that they will remain a significant area of research and development in the quest for novel and effective medicines.

References

- 1. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. August Wilhelm von Hofmann – Wikipedia [de.wikipedia.org]

- 5. britannica.com [britannica.com]

- 6. August Wilhelm von Hofmann | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Foreword: Charting the Molecular Landscape of a Promising Thiourea Derivative

In the landscape of medicinal chemistry and materials science, thiourea derivatives represent a class of compounds with remarkable versatility and a broad spectrum of biological activities.[1][2] Their utility as anticancer, antimicrobial, and anti-inflammatory agents has spurred significant research into understanding their structure-activity relationships.[1][2] This guide focuses on a specific, yet representative member of this family: 1-(4-Nitrophenyl)-3-phenyl-2-thiourea (NPTU). While a single, comprehensive experimental and computational analysis of NPTU is not extensively documented in publicly available literature, this guide will serve as an in-depth technical exploration of the methodologies used to characterize such a molecule. By leveraging data from closely related thiourea derivatives, we will construct a robust framework for the theoretical and computational investigation of NPTU, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous roadmap. Our approach is rooted in the synthesis of experimental plausibility with computational prediction, a synergy that is central to modern chemical research.

The Architectural Blueprint: Synthesis and Structural Elucidation of NPTU

The journey into the theoretical and computational analysis of any molecule begins with its synthesis and fundamental structural characterization. The preparation of NPTU, like many unsymmetrical thioureas, is typically achieved through a straightforward nucleophilic addition reaction.

Synthetic Protocol: A Step-by-Step Approach

A common and efficient method for the synthesis of NPTU involves the reaction of phenyl isothiocyanate with 4-nitroaniline.[3]

Protocol 1: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitroaniline in a suitable anhydrous solvent such as acetonitrile or acetone.

-

Initiation of Reaction: To this solution, add 1.0 equivalent of phenyl isothiocyanate dropwise at room temperature with continuous stirring.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature for a period of 24 hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and methanol, to yield the pure this compound product.[4]

Spectroscopic Signature: Deciphering the Molecular Structure

The synthesized NPTU is then subjected to a battery of spectroscopic techniques to confirm its structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of NPTU is expected to exhibit characteristic absorption bands. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a hallmark of the thiourea moiety, is expected around 1000-1200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings will likely appear in the 1400-1600 cm⁻¹ region. The prominent nitro group (NO₂) will show characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[3][5][6][7]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of NPTU in a solvent like DMSO or ethanol is expected to display absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the thiourea core. The presence of the nitrophenyl group, a strong chromophore, is likely to result in significant absorption in the UV region, typically between 300 and 400 nm.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen atoms in the molecule. The aromatic protons on the phenyl and nitrophenyl rings are expected to appear as multiplets in the range of 7.0-8.5 ppm. The N-H protons of the thiourea linkage will likely be observed as broad singlets at a higher chemical shift, typically above 9.0 ppm.[2][10][11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon of the C=S group is expected to be significantly deshielded, appearing around 180-190 ppm. The aromatic carbons will resonate in the 110-150 ppm range.

-

| Spectroscopic Technique | Expected Characteristic Peaks for NPTU | Reference/Rationale |

| FT-IR (cm⁻¹) | ~3100-3400 (N-H stretch), ~1500-1550 & ~1300-1350 (NO₂ stretch), ~1000-1200 (C=S stretch) | [3][5][6][7] |

| UV-Vis (nm) | ~300-400 (π-π* and n-π* transitions) | [8][9] |

| ¹H NMR (ppm) | >9.0 (s, 2H, NH), 7.0-8.5 (m, 9H, Ar-H) | [2][10][11] |

| ¹³C NMR (ppm) | ~180-190 (C=S), 110-150 (Ar-C) | [2][12] |

The Digital Twin: Computational Modeling with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, allowing for the accurate prediction of molecular properties.[4][13][14] For NPTU, DFT calculations provide invaluable insights into its electronic structure, reactivity, and spectroscopic properties, complementing experimental data.

The "Why": Rationale for DFT in NPTU Research

DFT is employed to:

-

Determine the most stable 3D conformation: By optimizing the molecular geometry, we can predict bond lengths, bond angles, and dihedral angles.

-

Elucidate electronic properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Visualize charge distribution: Molecular Electrostatic Potential (MEP) maps reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

-

Simulate vibrational spectra: Calculated FT-IR and Raman spectra can aid in the assignment of experimental vibrational bands.

The "How": A Step-by-Step DFT Workflow

Protocol 2: DFT Calculations for this compound

-

Structure Input: The 3D structure of NPTU is drawn using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide accurate results for similar organic molecules.[4][14]

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is then carried out on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Property Analysis: From the output of the calculation, the HOMO and LUMO energies are extracted, and the MEP map is generated.

Predicted Molecular Properties of NPTU (Based on Analogs)

| DFT-Calculated Parameter | Expected Value/Observation | Significance | Reference |

| Bond Lengths (Å) | C=S: ~1.68, C-N: ~1.37 | Indicates partial double bond character in C-N bonds due to resonance. | [14] |

| HOMO-LUMO Gap (eV) | ~3-4 eV | A smaller gap suggests higher reactivity and potential for charge transfer. | [4] |

| MEP Map | Negative potential (red) around the nitro group and sulfur atom; Positive potential (blue) around the N-H protons. | Predicts sites for electrophilic and nucleophilic attack, and hydrogen bonding. | [4] |

Simulating Biological Interactions: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[15][16][17][18] For NPTU, which belongs to a class of biologically active compounds, molecular docking can provide crucial insights into its potential mechanism of action as a drug candidate.

The "Why": Rationale for Molecular Docking of NPTU

-

Target Identification: To hypothesize which proteins or enzymes NPTU might interact with to exert its biological effect (e.g., anticancer, antimicrobial).

-

Binding Affinity Prediction: To estimate the strength of the interaction between NPTU and a target protein, often expressed as a binding energy or docking score.

-

Interaction Analysis: To visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

-

Lead Optimization: To guide the design of more potent analogs of NPTU by understanding its binding mode.

The "How": A Step-by-Step Molecular Docking Workflow

Protocol 3: Molecular Docking of this compound

-

Protein Target Selection: A relevant protein target is chosen based on the known biological activities of thiourea derivatives. For instance, for anticancer studies, a target like a kinase or a protein involved in apoptosis could be selected. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). For this guide, we will consider a hypothetical docking against a generic kinase active site.

-

Protein and Ligand Preparation: The protein structure is prepared by removing water molecules and adding hydrogen atoms. The 3D structure of NPTU (obtained from DFT optimization) is also prepared by assigning appropriate atom types and charges.

-

Docking Simulation: A docking software (e.g., AutoDock, Schrödinger Maestro) is used to perform the docking. The software systematically searches for the best binding poses of NPTU within the active site of the protein.

-

Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy (most favorable). The interactions between NPTU and the amino acid residues of the protein are then visualized and analyzed.

Hypothetical Docking Results and Interpretation

A hypothetical docking of NPTU into a kinase active site might reveal the following:

-

Binding Energy: A negative binding energy (e.g., -7 to -10 kcal/mol) would suggest a stable interaction.[16]

-

Key Interactions: The N-H groups of the thiourea moiety could act as hydrogen bond donors to acceptor groups (e.g., carbonyl oxygen) on the protein backbone. The nitro group could also participate in hydrogen bonding. The phenyl rings could form hydrophobic interactions with nonpolar amino acid residues in the active site.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By integrating synthetic protocols, spectroscopic analysis, DFT calculations, and molecular docking, a deep understanding of the structure, reactivity, and potential biological activity of NPTU can be achieved. While specific experimental data for NPTU may be dispersed, the methodologies detailed herein, supported by data from analogous compounds, provide a robust and scientifically sound approach for researchers in drug discovery and materials science.

Future work should focus on obtaining a high-resolution crystal structure of NPTU to validate the computationally predicted geometry. Furthermore, the synthesis and biological evaluation of NPTU against a panel of cancer cell lines or microbial strains would provide the necessary experimental data to correlate with the computational predictions, thereby closing the loop between theoretical design and practical application.

References

- 1. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. physchemres.org [physchemres.org]

- 18. university.apeejay.edu [university.apeejay.edu]

solubility profile of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a diaryl thiourea derivative of interest in medicinal chemistry and material science. We will explore the physicochemical properties governing its solubility, provide a predictive analysis based on molecular structure, detail a robust experimental protocol for equilibrium solubility determination, and discuss the practical implications for researchers in drug development and chemical synthesis.

Introduction: The Critical Role of Solubility